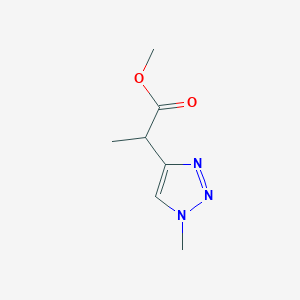![molecular formula C9H11N3O2 B13315130 2-[5-Amino-3-(furan-3-YL)-1H-pyrazol-1-YL]ethan-1-OL](/img/structure/B13315130.png)
2-[5-Amino-3-(furan-3-YL)-1H-pyrazol-1-YL]ethan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[5-Amino-3-(furan-3-YL)-1H-pyrazol-1-YL]ethan-1-OL is a heterocyclic compound that features both furan and pyrazole rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both amino and hydroxyl functional groups makes it a versatile intermediate for further chemical modifications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-Amino-3-(furan-3-YL)-1H-pyrazol-1-YL]ethan-1-OL typically involves the reaction of furan derivatives with pyrazole intermediates. One common method involves the condensation of 5-amino-3-(furan-3-yl)-1H-pyrazole with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack on the ethylene oxide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as Ru/Al2O3 can enhance the efficiency of the reaction, allowing for large-scale production. The reaction conditions typically include temperatures around 140°C and pressures optimized for the specific setup .
化学反応の分析
Types of Reactions
2-[5-Amino-3-(furan-3-YL)-1H-pyrazol-1-YL]ethan-1-OL can undergo various chemical reactions including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like DMF (Dimethylformamide).
Major Products
Oxidation: 2-[5-Amino-3-(furan-3-yl)-1H-pyrazol-1-yl]ethanone.
Reduction: 2-[5-Amino-3-(furan-3-yl)-1H-pyrazol-1-yl]ethanamine.
Substitution: Various substituted derivatives depending on the alkyl halide used.
科学的研究の応用
2-[5-Amino-3-(furan-3-YL)-1H-pyrazol-1-YL]ethan-1-OL has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory pathways.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.
作用機序
The mechanism of action of 2-[5-Amino-3-(furan-3-YL)-1H-pyrazol-1-YL]ethan-1-OL largely depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The amino and hydroxyl groups can form hydrogen bonds with biological targets, influencing their function. The furan and pyrazole rings provide a rigid framework that can fit into specific binding sites, enhancing the compound’s efficacy .
類似化合物との比較
Similar Compounds
- 2-[5-Amino-3-(furan-2-yl)-1H-pyrazol-1-yl]ethan-1-ol
- 2-[5-Amino-3-(furan-3-yl)-1H-pyrazol-1-yl]propan-1-ol
- 2-[5-Amino-3-(furan-2-yl)-1H-pyrazol-1-yl]butan-1-ol
Uniqueness
2-[5-Amino-3-(furan-3-YL)-1H-pyrazol-1-YL]ethan-1-OL is unique due to the specific positioning of the furan and pyrazole rings, which can influence its reactivity and binding properties. The presence of both amino and hydroxyl groups also provides multiple sites for chemical modification, making it a versatile intermediate for various applications .
特性
分子式 |
C9H11N3O2 |
|---|---|
分子量 |
193.20 g/mol |
IUPAC名 |
2-[5-amino-3-(furan-3-yl)pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C9H11N3O2/c10-9-5-8(7-1-4-14-6-7)11-12(9)2-3-13/h1,4-6,13H,2-3,10H2 |
InChIキー |
JFEIXBGEXIRZGP-UHFFFAOYSA-N |
正規SMILES |
C1=COC=C1C2=NN(C(=C2)N)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


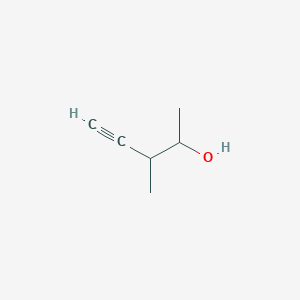
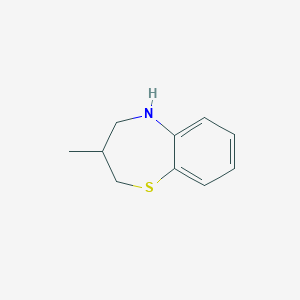

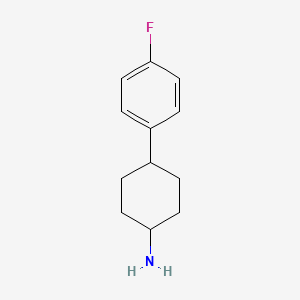
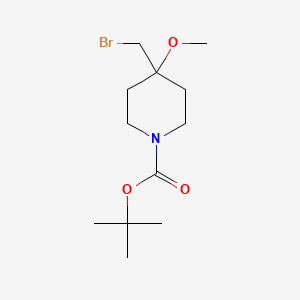
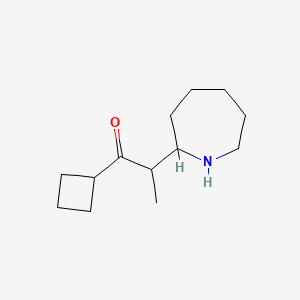
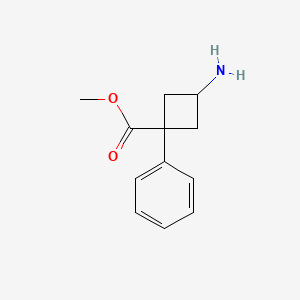
![Tert-butyl[(5-methylfuran-2-yl)methyl]amine](/img/structure/B13315099.png)
![1-{Bicyclo[2.2.1]heptan-2-yl}butane-1,3-dione](/img/structure/B13315110.png)
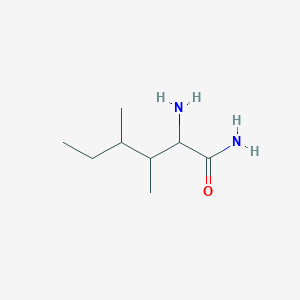

![Tert-butyl 2-[(1-methanesulfonylpiperidin-4-yl)amino]acetate](/img/structure/B13315123.png)
